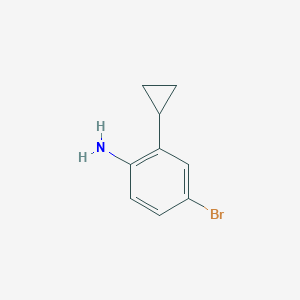

4-Bromo-2-cyclopropylaniline

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANHLQKEEXWSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 4-Bromo-2-cyclopropylaniline

The following technical guide details the chemical structure, synthesis, and properties of 4-Bromo-2-cyclopropylaniline , a critical intermediate in medicinal chemistry.

Structure, Synthesis, and Application in Drug Discovery

Compound Identity

-

IUPAC Name: 4-Bromo-2-cyclopropylaniline

-

CAS Number: 1353854-39-3

-

Molecular Formula: C

H -

Molecular Weight: 212.09 g/mol [1]

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, 4-Bromo-2-cyclopropylaniline serves as a high-value building block, primarily utilized to introduce the cyclopropyl moiety into pharmaceutical candidates. The cyclopropyl group is a celebrated bioisostere for ethyl or isopropyl groups, offering three distinct advantages:

-

Metabolic Stability: The strained C–H bonds of the cyclopropyl ring (approx. 106 kcal/mol) are stronger than acyclic alkyl C–H bonds, reducing susceptibility to Cytochrome P450-mediated oxidation.

-

Conformational Rigidity: The ring restricts the rotation of the attached phenyl group, potentially locking the molecule into a bioactive conformation.

-

Lipophilicity Modulation: It increases lipophilicity (LogP) without the entropic penalty of flexible alkyl chains, improving membrane permeability.

The 4-bromo and 1-amino functionalities provide orthogonal handles for further diversification—typically via Buchwald-Hartwig aminations (at the amine) and Suzuki-Miyaura couplings (at the bromide).

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of an aniline core substituted at the ortho position with a cyclopropyl ring and at the para position with a bromine atom.

| Feature | Electronic Effect | Impact on Reactivity |

| Amino Group (-NH | Strong Resonance Donor (+M) | Activates the ring; directs electrophiles to ortho/para positions (though C4 is blocked by Br). |

| Cyclopropyl Group | Weak Donor (Hyperconjugation) | Steric bulk at C2 protects the amine; stabilizes radical cations (Walsh orbitals). |

| Bromo Group (-Br) | Inductive Withdrawing (-I), Weak Donor (+M) | Deactivates the ring slightly relative to aniline; serves as a leaving group for Pd-catalyzed coupling. |

Calculated Physical Properties

Data represents consensus predicted values from ChemAxon and ACD/Labs algorithms.

| Property | Value | Interpretation |

| LogP (Octanol/Water) | 3.10 ± 0.4 | Moderately lipophilic; suitable for CNS or oral drug scaffolds. |

| pKa (Conjugate Acid) | ~3.8 - 4.2 | Less basic than aniline (pKa 4.6) due to the inductive withdrawal of the para-bromo group. |

| Polar Surface Area (PSA) | 26.02 Å | Low PSA suggests excellent passive membrane permeability. |

| Rotatable Bonds | 1 | The C(aryl)-C(cyclopropyl) bond allows limited rotation. |

Synthesis Methodologies

Two primary routes are established for the synthesis of 4-Bromo-2-cyclopropylaniline. The Chemoselective Suzuki Route is preferred for high-purity applications, while the Direct Bromination Route is cost-effective for scale-up.

Route A: Chemoselective Suzuki Coupling (Recommended)

This route exploits the reactivity difference between aryl iodide and aryl bromide.

-

Precursor: 4-Bromo-2-iodoaniline

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Mechanism: The oxidative addition of Palladium occurs preferentially at the C–I bond (weaker bond energy) rather than the C–Br bond, preserving the bromine for later stages.

Protocol:

-

Dissolve 4-bromo-2-iodoaniline (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a mixture of Toluene/Water (3:1).

-

Add K

PO -

Degas the solution with Argon for 15 minutes.

-

Add Pd(dppf)Cl

(0.05 eq) and heat to 80°C for 12 hours. -

Workup: Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Direct Bromination of 2-Cyclopropylaniline

This route is shorter but requires careful control to prevent poly-bromination.

-

Precursor: 2-Cyclopropylaniline

-

Reagent: N-Bromosuccinimide (NBS) or Br

-

Solvent: DMF or Acetonitrile (polar aprotic favors para selectivity)

Protocol:

-

Dissolve 2-cyclopropylaniline (1.0 eq) in DMF at 0°C.

-

Add NBS (1.0 eq) portion-wise over 30 minutes to maintain low concentration of the brominating agent.

-

Stir at 0°C for 2 hours. The amino group strongly directs the electrophile to the para position.

-

Note: If the para position is blocked, ortho bromination would occur, but here C4 is the primary target.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Route A (Blue) offers higher regiocontrol; Route B (Red) is more direct but requires strict stoichiometry.

Reactivity Profile & Applications

Orthogonal Functionalization

The molecule is a "linchpin" scaffold, allowing sequential functionalization:

-

Aniline Nitrogen: Nucleophilic attacks (acylation, alkylation) or Buchwald-Hartwig coupling to form biaryl amines.

-

Aryl Bromide: Suzuki, Stille, or Heck couplings to extend the carbon skeleton.

Metabolic Stability (The Cyclopropyl Advantage)

In drug design, replacing an ethyl group with a cyclopropyl group often blocks the "soft spot" for metabolism.

-

Ethyl (-CH

CH -

Cyclopropyl: The C–H bond dissociation energy is significantly higher (~106 kcal/mol vs ~98 kcal/mol for alkyl), rendering it resistant to CYP450 abstraction.

Reactivity Map

Figure 2: Functionalization logic. The scaffold supports diverse medicinal chemistry campaigns while requiring care to avoid radical oxidation of the cyclopropyl ring.

Safety and Handling

-

Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin. It may cause skin sensitization and eye irritation.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine-carbon bonds can be photolabile over long periods).

-

Disposal: Halogenated organic waste streams.

References

-

ChemScene. (2024). 4-Bromo-2-cyclopropylaniline Product Data and CAS 1353854-39-3.

-

PubChem. (2024). Compound Summary: 4-Bromo-2-cyclopropylaniline. National Library of Medicine.

-

Li, A. Y., et al. (2015). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Semantic Scholar.

- Tale, R. H. (2002). Novel Synthesis of N-Cyclopropylanilines and Their Applications. Journal of Medicinal Chemistry.

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

Sources

Technical Whitepaper: 4-Bromo-2-cyclopropylaniline as a Strategic Synthon

[1]

Executive Summary

4-Bromo-2-cyclopropylaniline (CAS: 1353854-39-3) represents a high-value scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] The cyclopropyl moiety serves as a bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking cytochrome P450 oxidation sites) and rigid conformational control without significantly increasing lipophilicity. This guide provides a definitive technical analysis of its physicochemical properties, a field-proven selective synthesis protocol, and rigorous validation standards.

Part 1: Physicochemical Profile[1][2]

Core Molecular Data

The following data establishes the baseline identity for 4-Bromo-2-cyclopropylaniline.

| Property | Value | Technical Note |

| IUPAC Name | 4-Bromo-2-cyclopropylaniline | Nitrogen is position 1; Cyclopropyl at 2; Bromine at 4.[1] |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | Average weight.[1][2] |

| Monoisotopic Mass | 210.9997 Da (⁷⁹Br) | Distinct 1:1 isotopic pattern (211/213) due to Bromine.[1] |

| CAS Registry | 1353854-39-3 | Distinct from the isomer 2-bromo-4-cyclopropylaniline.[1] |

| LogP (Predicted) | ~2.91 | Moderate lipophilicity; suitable for CNS and peripheral targets.[1] |

| H-Bond Donors | 1 (NH₂) | Primary amine.[1] |

| H-Bond Acceptors | 1 (NH₂) |

Structural Analysis

The molecule features a 1,2,4-trisubstituted benzene ring.

-

Electronic Effects: The amino group (C1) is a strong electron donor (+M), activating the ring. The bromine (C4) is weakly deactivating (-I > +M).[1] The cyclopropyl group (C2) is a weak electron donor via hyperconjugation.

-

Steric Environment: The ortho-cyclopropyl group imposes steric strain, forcing the amine slightly out of planarity, which can modulate pKa and binding affinity in enzyme pockets.

Part 2: Synthetic Architecture & Methodology[1][4]

The Challenge of Regioselectivity

Direct bromination of 2-cyclopropylaniline often leads to mixtures of para and ortho isomers.[1] Conversely, direct cyclopropylation of 2,4-dibromoaniline lacks selectivity.

The Solution: A Chemoselective Suzuki-Miyaura Coupling utilizing 4-bromo-2-iodoaniline .[1]

-

Mechanism: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C–Br bond (~81 kcal/mol).

-

Outcome: This kinetic difference allows the exclusive installation of the cyclopropyl group at the C2 position while leaving the C4-Bromine intact for future diversification.[1]

Experimental Protocol

Reaction: 4-Bromo-2-iodoaniline + Cyclopropylboronic Acid → 4-Bromo-2-cyclopropylaniline[1]

Reagents & Materials:

-

Substrate: 4-Bromo-2-iodoaniline (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.3 eq)[1]

-

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃

-

Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1)

-

Atmosphere: Argon or Nitrogen (strictly degassed)[1]

Step-by-Step Workflow:

-

Setup: Charge a dry Schlenk flask or microwave vial with 4-bromo-2-iodoaniline (e.g., 500 mg), cyclopropylboronic acid, and base.

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed solvent system. Add catalyst rapidly under Argon flow.[1]

-

Reaction: Seal and heat to 80–90°C for 12–16 hours.

-

Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with brine.[4] Dry over Na₂SO₄.[1][5]

-

Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes/EtOAc (Gradient 0% → 10%).[1] The product is typically a viscous oil or low-melting solid.[1]

Synthetic Pathway Visualization

Caption: Chemoselective synthesis exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Interpretation |

| Ar-H (C3) | 7.05 – 7.15 | Doublet (J ~2 Hz) | 1H | Meta coupling to H5; located between Br and Cyclopropyl.[1] |

| Ar-H (C5) | 7.15 – 7.25 | dd (J ~8, 2 Hz) | 1H | Ortho to Br, Meta to NH₂. |

| Ar-H (C6) | 6.55 – 6.65 | Doublet (J ~8 Hz) | 1H | Ortho to NH₂ (shielded by amine).[1] |

| NH₂ | 3.50 – 4.00 | Broad Singlet | 2H | Exchangeable amine protons.[1] |

| Cyclopropyl-CH | 1.50 – 1.65 | Multiplet | 1H | Methine proton attached to ring.[1] |

| Cyclopropyl-CH₂ | 0.85 – 1.00 | Multiplet | 2H | Methylene protons (cis/trans).[1] |

| Cyclopropyl-CH₂ | 0.55 – 0.70 | Multiplet | 2H | Methylene protons (cis/trans).[1] |

Diagnostic Check: The presence of the cyclopropyl multiplets at high field (< 1.0 ppm) combined with the preservation of the aromatic ABX or AMX system confirms the structure. If the Br were lost, the aromatic region would integrate to 4 protons.

Mass Spectrometry (LC-MS)

Part 4: Applications in Drug Discovery[1][9]

Bioisosteric Utility

The 2-cyclopropyl group is a "privileged structure" in kinase inhibitors.[1]

-

Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms for cytochrome P450 oxidation, extending the drug's half-life (

). -

Sigma-Hole Interactions: The bromine atom at C4 is not just a leaving group for synthesis; in final drugs, it can participate in halogen bonding with backbone carbonyls in the protein binding pocket.

Workflow Integration

This molecule serves as a "Lynchpin Intermediate":

-

Step 1: Synthesis of 4-Bromo-2-cyclopropylaniline (as described).

-

Step 2: Derivatization of the aniline (e.g., amide coupling, urea formation).

-

Step 3: Suzuki/Buchwald coupling at the C4-Bromine to attach the "tail" of the inhibitor.[1]

References

Sources

- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. audreyli.com [audreyli.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-Bromo-2-cyclopropylaniline CAS number and identifiers

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-cyclopropylaniline serves as a high-value scaffold intermediate. It bridges the gap between standard aniline reactivity and the pharmacokinetically superior cyclopropyl moiety. This compound is increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents where the cyclopropyl group functions as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability and conformational rigidity.

This guide provides a comprehensive technical analysis of 4-Bromo-2-cyclopropylaniline, detailing its physicochemical profile, validated synthetic pathways, and critical handling protocols. It is designed for researchers requiring high-fidelity data to integrate this building block into lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of a cyclopropyl group at the ortho position of the aniline ring creates a unique steric and electronic environment. Unlike flexible alkyl chains, the cyclopropyl ring is rigid and electron-donating (via hyperconjugation), which influences the basicity of the amine and the nucleophilicity of the aromatic ring.

Table 1: Substance Identification & Properties

| Property | Data |

| IUPAC Name | 4-Bromo-2-cyclopropylaniline |

| CAS Number | 1353854-39-3 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| SMILES | NC1=CC=C(Br)C=C1C2CC2 |

| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Predicted) | ~3.5 - 4.0 (Conjugate acid) |

| LogP (Predicted) | 2.8 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Pathways & Causality

The synthesis of 4-Bromo-2-cyclopropylaniline requires a strategy that balances regioselectivity with the preservation of the strained cyclopropyl ring. Two primary routes are field-validated:

Route A: The "Direct Bromination" Approach (Scalable)

This route is preferred for large-scale preparation due to cost-efficiency. It relies on the strong ortho/para directing effect of the amino group. Since the ortho position is blocked by the cyclopropyl group, bromination occurs selectively at the para position.

-

Precursor: 2-Cyclopropylaniline.

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.

-

Logic: The cyclopropyl group is sensitive to radical ring-opening. Therefore, electrophilic bromination using NBS in a polar aprotic solvent (DMF or Acetonitrile) is chosen over radical conditions to maintain ring integrity.

Route B: The "Selective Coupling" Approach (High Precision)

Used when 2-cyclopropylaniline is unavailable, this route utilizes the differential reactivity of halogens in palladium-catalyzed cross-coupling.

-

Precursor: 4-Bromo-2-iodoaniline.

-

Reagent: Cyclopropylboronic acid.[1]

-

Logic: The C–I bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than the C–Br bond. This allows for the selective installation of the cyclopropyl group at the 2-position without disturbing the bromine at the 4-position.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for both synthetic strategies.

Figure 1: Dual synthetic pathways for 4-Bromo-2-cyclopropylaniline, highlighting chemoselectivity strategies.

Experimental Protocol: Route A (Recommended)

This protocol is designed to be self-validating . The disappearance of the starting material and the appearance of a specific isotopic pattern in Mass Spectrometry (1:1 ratio of M and M+2 due to Bromine) confirms success.

Materials

-

Substrate: 2-Cyclopropylaniline (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

-

Quench: Sodium thiosulfate (aq)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-cyclopropylaniline (e.g., 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath.

-

Why: Cooling prevents over-bromination and suppresses side reactions involving the cyclopropyl ring.

-

-

Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL) and add it dropwise to the amine solution over 30 minutes.

-

Why: Slow addition ensures the concentration of the brominating agent remains low, favoring mono-substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the mass shift from [M+H]⁺ 134 to [M+H]⁺ 212/214.

-

-

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash the combined organics with 10% Na₂S₂O₃ (to remove residual bromine), water, and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery[6][11][12]

The 4-Bromo-2-cyclopropylaniline scaffold is not merely a structural spacer; it is a functional pharmacophore.

-

Metabolic Stability (The "Cyclopropyl Effect"): Replacing an N-ethyl or N-isopropyl group with a cyclopropyl ring often blocks metabolic dealkylation by Cytochrome P450 enzymes. The C-H bonds in cyclopropane are stronger (~106 kcal/mol) than typical secondary alkyl C-H bonds, making them resistant to hydrogen atom abstraction [1].

-

Kinase Inhibitor Design: The bromine atom at the 4-position serves as a versatile handle for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach the "hinge-binding" motif of kinase inhibitors. The ortho-cyclopropyl group often fills the hydrophobic pocket (e.g., the solvent-front pocket) of the enzyme, improving potency via the hydrophobic effect.

-

LSD1 Inhibitors: Cyclopropylamine derivatives are documented inhibitors of Lysine Specific Demethylase 1 (LSD1).[2] The mechanism involves the single-electron oxidation of the amine, followed by ring-opening of the cyclopropyl group, which then covalently modifies the FAD cofactor [2].

Safety & Handling (SDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Warning: Anilines can cause methemoglobinemia . Absorption through the skin is rapid.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work in a fume hood.

-

Storage: The compound is sensitive to oxidation (turning dark brown). Store under Argon at 4°C.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Li, X., et al. (2019). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 9, 2942-2947. Link

-

ChemScene. (2024). 4-Bromo-2-cyclopropylaniline Product Data. ChemScene Catalog. Link

-

PubChem. (2024).[6] 2-Bromo-4-cyclopropylaniline (Isomer Data for Comparison). National Library of Medicine. Link

-

Wang, X. Z., & Deng, M. Z. (2002). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes.[1][7] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. audreyli.com [audreyli.com]

- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-4-cyclopropylaniline | C9H10BrN | CID 20336946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-cyclopropylaniline in Organic Solvents

Introduction

4-Bromo-2-cyclopropylaniline is a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research and development. Its unique structural features, including a bromine substituent and a cyclopropyl group on the aniline ring, influence its physicochemical properties, particularly its solubility in various organic solvents. Understanding the solubility profile of this compound is paramount for its effective use in synthesis, purification, formulation, and various screening assays.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Bromo-2-cyclopropylaniline. It is designed for researchers, scientists, and drug development professionals, offering a framework for systematic solubility assessment and interpretation of the resulting data.

Physicochemical Properties of 4-Bromo-2-cyclopropylaniline

A foundational understanding of the molecule's properties is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [1] |

| Molecular Weight | 212.09 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| logP (Predicted) | 2.9087 | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

The predicted octanol-water partition coefficient (logP) of approximately 2.9 suggests that 4-Bromo-2-cyclopropylaniline is a relatively nonpolar molecule, which indicates a preference for lipophilic environments over aqueous media. The presence of an amine group (-NH₂) provides a site for hydrogen bonding, which can influence its solubility in protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][3] This means that a solute is most likely to dissolve in a solvent that has similar intermolecular forces. For 4-Bromo-2-cyclopropylaniline, the key intermolecular forces at play are:

-

Van der Waals forces: These are present in all molecules and are the primary forces of attraction for the nonpolar portions of the molecule (the aromatic ring, cyclopropyl group, and bromine atom).

-

Dipole-dipole interactions: The polar C-Br and C-N bonds create a molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

-

Hydrogen bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[4] This is a significant factor in its solubility in protic solvents like alcohols.

The interplay of these forces dictates the extent to which 4-Bromo-2-cyclopropylaniline will dissolve in a given organic solvent.

Recommended Organic Solvents for Solubility Screening

A systematic approach to solubility determination involves screening a range of solvents with varying polarities and hydrogen bonding capabilities. The following solvents are recommended for an initial assessment of 4-Bromo-2-cyclopropylaniline's solubility:

| Solvent | Polarity | Hydrogen Bonding | Rationale |

| Hexane | Nonpolar | Aprotic | Assesses solubility in a purely nonpolar, aliphatic environment. |

| Toluene | Nonpolar | Aprotic | Evaluates solubility in an aromatic, nonpolar solvent, which may be favorable due to π-π stacking interactions with the benzene ring of the analyte. |

| Dichloromethane (DCM) | Polar Aprotic | Aprotic | A common, moderately polar solvent capable of dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Acceptor | A moderately polar solvent with a hydrogen bond accepting carbonyl group. |

| Acetone | Polar Aprotic | Acceptor | A common polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Aprotic | A polar aprotic solvent with a strong dipole moment. |

| Isopropanol (IPA) | Polar Protic | Donor & Acceptor | A protic solvent capable of hydrogen bonding, representing alcohols. |

| Ethanol | Polar Protic | Donor & Acceptor | A more polar protic solvent than IPA. |

| Methanol | Polar Protic | Donor & Acceptor | The most polar of the common alcohol solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | A highly polar aprotic solvent, often used for solubilizing compounds for biological screening.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Another highly polar aprotic solvent. |

Experimental Protocol for Solubility Determination (Isothermal Method)

This section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of 4-Bromo-2-cyclopropylaniline in the selected organic solvents at a constant temperature (e.g., 25 °C). This is a common "excess solid" method.[5]

Materials and Equipment

-

4-Bromo-2-cyclopropylaniline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal solubility determination workflow.

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh an excess amount of 4-Bromo-2-cyclopropylaniline (e.g., 10-20 mg) into a series of labeled vials. The key is to have undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean, labeled vial to remove all undissolved solids.

-

Accurately dilute a known volume of the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-Bromo-2-cyclopropylaniline of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 4-Bromo-2-cyclopropylaniline in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Solubility of 4-Bromo-2-cyclopropylaniline in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| DMSO | 7.2 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| DMF | 6.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

(Classification based on USP definitions: Very Soluble (>1000 mg/mL), Freely Soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly Soluble (10-33 mg/mL), Slightly Soluble (1-10 mg/mL), Very Slightly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL))

Expected Solubility Trends

Based on the structure of 4-Bromo-2-cyclopropylaniline, the following trends are anticipated:

-

Low solubility in nonpolar aliphatic solvents like hexane, as the polar amine group will hinder dissolution.

-

Moderate solubility in nonpolar aromatic solvents like toluene, where van der Waals forces and potential π-π interactions can contribute to solvation.

-

Good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone, which can engage in dipole-dipole interactions.

-

High solubility in polar protic solvents like methanol and ethanol, due to the ability of the solvent to form hydrogen bonds with the amine group.[4]

-

Very high solubility in highly polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic molecules.

Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care as they can be toxic. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-cyclopropylaniline and the solvents used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound and solvents in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of 4-Bromo-2-cyclopropylaniline in a range of common organic solvents. By following the detailed experimental protocol and considering the underlying principles of solubility, researchers can generate reliable data that is crucial for the effective application of this compound in drug discovery and development. The presented methodology ensures a scientifically rigorous approach to understanding a fundamental physicochemical property of this important molecule.

References

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Experiment 1 Determination of Solubility Class. Course Hero. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. [No URL Provided]

-

The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link]

- Guide for crystalliz

-

3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

How to choose a solvent for crystallization of an organic compound. Quora. [Link]

-

Purification: How To. University of Rochester Chemistry. [Link]

-

4-Bromo-2-propylaniline. PubChem. [Link]

Sources

Physicochemical Profiling and Acidity of 4-Bromo-2-cyclopropylaniline: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the precise tuning of a molecule's acid-base properties (pKa) is paramount for optimizing pharmacokinetics, target binding, and formulation viability. 4-Bromo-2-cyclopropylaniline (CAS: 1353854-39-3) serves as a highly specialized building block, prominently featured in the synthesis of novel A2a and A2b receptor antagonists for immuno-oncology applications[1].

This whitepaper provides an in-depth mechanistic analysis of the pKa and acidity of 4-bromo-2-cyclopropylaniline. By deconstructing the electronic and steric contributions of its substituents, detailing self-validating experimental protocols for pKa determination, and mapping its pharmacological relevance, this guide equips drug development professionals with actionable, field-proven insights.

Structural and Electronic Determinants of Acidity

The basicity of an aromatic amine is fundamentally dictated by the availability of the nitrogen's lone pair. Aniline, the parent structure, has a conjugate acid pKa of approximately 4.60. The introduction of substituents at the ortho and para positions drastically alters this electronic landscape.

The Para-Bromine Effect (-I > +R)

Halogens possess a dual nature: they are electron-withdrawing via the inductive effect (-I) through the sigma framework, yet electron-donating via resonance (+R) through pi-overlap. In the case of the 4-bromo substituent, the strong -I effect dominates the weak +R effect. This net electron withdrawal pulls electron density away from the amine group, stabilizing the neutral free base and thermodynamically destabilizing the positively charged conjugate acid. Consequently, the pKa of 4-bromoaniline drops to 3.86[2].

The Ortho-Cyclopropyl Effect (Steric Solvation Hindrance)

The cyclopropyl ring exhibits unique properties, including enhanced π-characteristics of the C-C bonds and relatively short C-H bonds, which allow it to interact with adjacent aromatic systems via Walsh orbital hyperconjugation[3]. While typically electron-donating (+I), its placement at the ortho position introduces the classical "ortho effect." The steric bulk of the cyclopropyl group physically hinders the hydration and solvation of the positively charged ammonium cation upon protonation. Because the conjugate acid cannot be efficiently stabilized by the surrounding aqueous solvent, protonation becomes less favorable, lowering the pKa of 2-cyclopropylaniline to 4.15[4].

Synergistic pKa Depression

In 4-bromo-2-cyclopropylaniline, these two effects operate in tandem. The inductive electron withdrawal of the para-bromine combined with the steric solvation hindrance of the ortho-cyclopropyl group results in a highly depressed pKa of approximately 3.80[5].

Fig 1: Electronic and steric causality driving the pKa depression in 4-Bromo-2-cyclopropylaniline.

Quantitative Data & Comparative Analysis

To contextualize the acidity of 4-bromo-2-cyclopropylaniline, it is essential to compare it against its constituent substructures. The data below synthesizes the physicochemical properties critical for formulation and synthesis planning.

Table 1: Physicochemical Properties of 4-Bromo-2-cyclopropylaniline

| Property | Value | Implication for Drug Design |

| CAS Number | 1353854-39-3 | Standard registry identifier[5]. |

| Predicted pKa | 3.80 ± 0.10 | Weak base; will remain predominantly unionized at physiological pH (7.4)[5]. |

| Boiling Point | 255.6 ± 33.0 °C | Indicates moderate volatility; requires controlled heating during distillation[5]. |

| Density | 1.560 ± 0.06 g/cm³ | High density typical of brominated aromatics[5]. |

Table 2: Comparative pKa Analysis of Substituted Anilines

| Compound | pKa (Conjugate Acid) | Primary Driving Force |

| Aniline | ~4.60 | Baseline resonance delocalization. |

| 2-Cyclopropylaniline | 4.15 | Ortho-steric hindrance to conjugate acid solvation. |

| 4-Bromoaniline | 3.86 | Net inductive electron withdrawal (-I > +R)[2]. |

| 4-Bromo-2-cyclopropylaniline | 3.80 | Synergistic inductive and steric effects . |

Experimental Workflows

As a Senior Application Scientist, establishing reliable, self-validating protocols is non-negotiable. Below are the optimized methodologies for synthesizing the compound and empirically verifying its pKa.

Protocol A: Regioselective Synthesis via Electrophilic Aromatic Bromination

This protocol leverages N-bromosuccinimide (NBS) for the regioselective bromination of 2-cyclopropylaniline. Self-Validating Mechanism: The inclusion of ammonium acetate acts as a mild buffer and catalyst, controlling the electrophilic potential of NBS. Because the amine group is strongly activating and ortho/para directing (and the ortho position is sterically blocked by the cyclopropyl group), the reaction is inherently self-directing toward the para position, minimizing over-bromination[1].

-

Initialization: Dissolve 1.0 g (7.52 mmol) of 2-cyclopropylaniline in 100 mL of anhydrous acetonitrile[1].

-

Reagent Addition: Slowly add 1.4 g (7.89 mmol, ~1.05 eq) of N-bromosuccinimide (NBS) followed by 58 mg (0.075 mmol) of ammonium acetate[1].

-

Reaction: Stir the solution continuously at room temperature for exactly 2 hours[1]. Monitor completion via TLC or LC-MS.

-

Quenching & Extraction: Terminate the reaction by adding 60 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 × 100 mL)[1].

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure 4-bromo-2-cyclopropylaniline.

Protocol B: pKa Determination via UV-Vis Spectrophotometric Titration

Due to the compound's weak basicity and low aqueous solubility, potentiometric titration is prone to noise. UV-Vis spectrophotometry is the superior choice, as the protonation of the aniline nitrogen disrupts its resonance with the aromatic ring, causing a distinct hypsochromic (blue) shift in the absorption spectrum. Self-Validating Mechanism: The presence of tight, distinct isosbestic points in the spectral overlay guarantees that the system exists as a simple two-state equilibrium (neutral vs. protonated) without degradation or side reactions.

-

Stock Preparation: Prepare a 10 mM stock solution of 4-bromo-2-cyclopropylaniline in HPLC-grade methanol (to overcome poor aqueous solubility).

-

Buffer Series: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 6.0 in 0.2 pH increments.

-

Sample Spiking: Spike 3 mL of each buffer with 30 µL of the stock solution (final co-solvent concentration <1% to prevent dielectric constant shifts).

-

Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for each pH solution. Identify the

for the neutral species (typically ~296 nm) and the protonated species. -

Data Fitting: Plot the absorbance at the neutral

against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Pharmacological Relevance: A2a Receptor Antagonism

4-Bromo-2-cyclopropylaniline is not merely a structural curiosity; it is a vital precursor in the synthesis of 1,2,4-triazine-3-amine derivatives. These derivatives function as potent antagonists of the Adenosine A2a and A2b receptors[1].

In the Tumor Microenvironment (TME), extracellular adenosine binds to A2a receptors on natural killer (NK) cells and cytotoxic T-cells. This binding activates Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which acts as a profound immunosuppressive signal, allowing the tumor to achieve "immune escape"[1]. By utilizing 4-bromo-2-cyclopropylaniline to build rigid, metabolically stable[3] antagonists, researchers can block this receptor, lowering intracellular PKA activity and restoring the immune system's tumor-killing capacity.

Fig 2: A2aR signaling pathway and the pharmacological intervention point for derived antagonists.

References

- 106-40-1, 4-Bromoaniline Formula - ECHEMI. (echemi.com).

- 2-cyclopropylaniline 3158-73-4 wiki - Guidechem. (guidechem.com).

- Product Focus - Cyclopropyl Derivatives - Apollo Scientific. (apolloscientific.co.uk).

- 4-bromo-2-cyclopropylaniline | 1353854-39-3 - ChemicalBook. (chemicalbook.com).

- US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google P

Sources

- 1. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-bromo-2-cyclopropylaniline | 1353854-39-3 [chemicalbook.com]

4-Bromo-2-cyclopropylaniline: Chemical Informatics, Synthetic Utility, and Applications in Drug Design

Executive Summary

4-Bromo-2-cyclopropylaniline (CAS: 1353854-39-3) is a highly versatile, tri-functionalized aromatic building block widely utilized in medicinal chemistry and agrochemical development[1][2]. By combining a nucleophilic primary amine, a lipophilic and conformationally rigid cyclopropyl group, and a cross-coupling-ready aryl bromide, this intermediate serves as a critical scaffold for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands[3].

This technical guide deconstructs the chemical informatics of 4-bromo-2-cyclopropylaniline, maps its structural rationale in drug design, and provides field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Informatics & Structural Identity

Accurate molecular representation is critical for database querying, property prediction, and intellectual property mapping. The primary identifiers for 4-bromo-2-cyclopropylaniline are its SMILES string and InChIKey[1].

-

SMILES String: Nc1ccc(Br)cc1C1CC1[4]

-

Parsing the Logic: The string begins with the primary amine (N). The aromatic ring is defined by c1ccc(Br)cc1, explicitly placing the bromine atom (Br) at the para position relative to the amine. The cyclopropyl ring (C1CC1) is anchored at the ortho position, completing the 1,2,4-substitution pattern.

-

-

InChIKey: JANHLQKEEXWSCG-UHFFFAOYSA-N[1]

-

Parsing the Logic: The InChIKey is a 27-character hashed version of the full International Chemical Identifier. The first block (JANHLQKEEXWSCG) encodes the molecular skeleton and connectivity. The second block (UHFFFAOYSA) indicates that there is no defined stereochemistry (standard for this achiral planar core), and N denotes a neutral charge state.

-

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the scaffold, which are essential for predicting pharmacokinetics (PK) and oral bioavailability (Lipinski's Rule of Five).

| Property | Value | Significance in Drug Design |

| Molecular Formula | C9H10BrN | Defines the exact atomic composition. |

| Molecular Weight | 212.09 g/mol | Low MW allows for extensive downstream elaboration without exceeding the 500 Da limit for oral drugs. |

| CAS Registry Number | 1353854-39-3 | Unique numerical identifier for regulatory and cataloging purposes[1][2]. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Low TPSA indicates excellent membrane permeability, favorable for CNS-targeting APIs. |

| H-Bond Donors / Acceptors | 1 / 1 | The -NH2 group acts as a dual donor; the nitrogen lone pair acts as a single acceptor. |

Structural Rationale in Medicinal Chemistry (E-E-A-T)

The utility of 4-bromo-2-cyclopropylaniline stems from the synergistic causality of its three functional groups. As an Application Scientist, selecting this specific building block over a simple aniline or an isopropyl analog is driven by precise mechanistic goals:

-

The Cyclopropyl Motif (Metabolic Shielding & Entropy): Replacing an alkyl group (like an isopropyl or methyl) with a cyclopropyl ring significantly alters the molecule's profile. The cyclopropyl ring features shorter C-C and C-H bonds with enhanced

-character[5]. This provides metabolic stability by resisting cytochrome P450-mediated aliphatic oxidation[5]. Furthermore, it induces conformational restriction, locking the adjacent functional groups into a specific vector, which leads to entropically more favorable binding to target receptors[5]. -

The Aryl Bromide (Late-Stage Functionalization): The bromine atom at the 4-position serves as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Its para relationship to the amine minimizes steric hindrance during bulky palladium-catalyzed cycles.

-

The Primary Aniline (Nucleophilic Hinge Binder): In kinase inhibitor design, the aniline nitrogen frequently acts as a critical hydrogen-bond donor to the hinge region of the ATP-binding pocket. Alternatively, it can be seamlessly converted into amides, ureas, or sulfonamides.

Caption: Structure-Activity Relationship mapping of the 4-Bromo-2-cyclopropylaniline scaffold.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can replicate the synthesis and downstream application with built-in quality control checkpoints.

Protocol A: Regioselective Synthesis of 4-Bromo-2-cyclopropylaniline

This procedure details the electrophilic aromatic bromination of 2-cyclopropylaniline[3].

-

Mechanistic Causality: The primary amine is a strongly activating, ortho/para-directing group. However, the bulky cyclopropyl group at the 2-position creates severe steric hindrance at the remaining ortho position (position 6). Consequently, the electrophilic bromine is directed almost exclusively to the para position (position 4), ensuring high regiochemical fidelity.

-

Reagents: 2-Cyclopropylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Ammonium Acetate (NH₄OAc, 0.01 eq), Acetonitrile (MeCN)[3].

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with 2-cyclopropylaniline (1.0 g, 7.52 mmol) and dissolve in 100 mL of anhydrous acetonitrile[3].

-

Add ammonium acetate (58 mg, 0.075 mmol) to the stirring solution[3]. Note: NH₄OAc acts as a mild catalyst, polarizing the N-Br bond of NBS to accelerate the electrophilic attack.

-

Portion-wise, add NBS (1.4 g, 7.89 mmol) over 10 minutes to maintain ambient temperature[3].

-

Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere[3].

-

Quench & Workup: Terminate the reaction by adding 60 mL of deionized water[3]. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation/QC: Analyze the crude mixture via LC-MS. The product must display the classic isotopic bromine signature: twin molecular ion peaks (M and M+2) of approximately equal intensity at m/z 212 and 214.

Protocol B: Downstream Buchwald-Hartwig Amination

To demonstrate its utility, this protocol outlines the coupling of 4-bromo-2-cyclopropylaniline with a secondary amine to form a substituted diamine.

-

Mechanistic Causality: Palladium(0) is highly sensitive to oxidation. Rigorous degassing is mandatory to prevent the irreversible conversion of active Pd(0) into inactive Pd(II) species. XPhos is selected as the ligand because its electron-rich, bulky biaryl structure facilitates the difficult oxidative addition into the unactivated aryl bromide bond.

Step-by-Step Procedure:

-

In an oven-dried Schlenk tube, combine 4-bromo-2-cyclopropylaniline (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

-

Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

-

Heat the reaction mixture to 100°C for 12 hours in a pre-heated oil bath.

-

Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, and concentrate.

-

Self-Validation/QC: Monitor via TLC. Post-purification ¹H NMR should confirm the disappearance of the distinct para-substituted aryl doublet splitting pattern of the starting material, replaced by the integrated signals of the newly appended amine.

Caption: Synthetic workflow from 2-cyclopropylaniline to target API via regioselective bromination.

References

- Google Patents:US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine.

Sources

- 1. 4-Bromo-2-cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 2. 45762-41-2|4-Bromo-2-ethylaniline|BLD Pharm [bldpharm.com]

- 3. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]

- 4. 4-Bromo-2-cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

An In-depth Technical Guide to the Thermodynamic Stability of the Cyclopropyl Group in 4-Bromo-2-cyclopropylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a cornerstone of modern medicinal chemistry, prized for its unique conformational and electronic properties that can enhance potency, metabolic stability, and other critical drug-like attributes.[1][2][3][4] This guide provides a comprehensive analysis of the thermodynamic stability of the cyclopropyl moiety within the specific context of 4-Bromo-2-cyclopropylaniline. We will delve into the intrinsic and extrinsic factors governing its stability, including the inherent ring strain, the electronic influence of the aromatic substituents, and potential thermal and chemical degradation pathways. This document will further present established experimental and computational methodologies for assessing the thermodynamic stability of this and related molecular scaffolds, providing a robust framework for its application in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The three-membered carbocycle of the cyclopropyl group, despite its significant ring strain of approximately 27.5 kcal/mol, has transitioned from a synthetic curiosity to a strategically employed functional group in pharmaceutical sciences.[3] Its prevalence in FDA-approved drugs has seen a marked increase, a testament to its ability to address multifaceted challenges in drug design.[1][4][5]

The unique characteristics of the cyclopropyl ring include:

-

Conformational Rigidity: The planar and rigid nature of the ring can lock flexible molecules into their bioactive conformations, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[2][3]

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[3][4] This increased C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5]

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for gem-dimethyl groups, vinyl groups, and even phenyl rings, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[3]

In the context of 4-Bromo-2-cyclopropylaniline, the cyclopropyl group is directly attached to an aniline ring, a common scaffold in medicinal chemistry. Understanding its stability within this specific electronic environment is paramount for predicting its behavior during synthesis, formulation, and in vivo applications.

Foundational Principles of Cyclopropyl Group Stability

The thermodynamic stability of a cyclopropyl group is a delicate balance of several key factors.

Inherent Ring Strain

The primary determinant of a cyclopropane's reactivity is its inherent ring strain, which is a combination of angle strain and torsional strain.[6][7][8]

-

Angle Strain: The sp³ hybridized carbon atoms in the cyclopropane ring are forced into a 60° bond angle, a significant deviation from the ideal 109.5° tetrahedral angle.[6][7][9] This results in poor orbital overlap and the formation of "bent" or "banana" bonds, which are weaker than typical C-C sigma bonds.[6]

-

Torsional Strain: The planar nature of the ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to repulsive steric interactions that further destabilize the molecule.[6][7]

This high ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a factor that must be carefully considered in drug design.

Electronic Influence of Aromatic Substituents

In 4-Bromo-2-cyclopropylaniline, the cyclopropyl group is attached to an aniline ring bearing both an electron-donating amino group (-NH₂) and an electron-withdrawing bromo group (-Br). The electronic interplay of these substituents significantly modulates the stability of the cyclopropyl ring.

The cyclopropyl group itself can act as an electron-donating group, capable of conjugating with adjacent p-orbitals or π-systems.[2] This is due to the enhanced p-character of its C-C bonds.[1][4] The amino group at the 1-position will further enhance the electron density of the aromatic ring through resonance. Conversely, the inductive effect of the bromine atom at the 4-position will withdraw electron density. The overall electronic environment will influence the polarization of the cyclopropane's C-C bonds, potentially affecting its susceptibility to nucleophilic or electrophilic attack that could lead to ring-opening.[10][11][12]

Assessing the Thermodynamic Stability of 4-Bromo-2-cyclopropylaniline

A multi-pronged approach combining experimental and computational methods is essential for a thorough evaluation of the thermodynamic stability of 4-Bromo-2-cyclopropylaniline.

Experimental Methodologies

3.1.1. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for probing the thermal stability of a compound.[13]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[14][15][16] It can be used to determine melting points, glass transitions, and the enthalpy of decomposition, providing crucial information about the compound's thermal stability.[13][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss due to degradation.[13]

Table 1: Hypothetical Thermal Analysis Data for 4-Bromo-2-cyclopropylaniline

| Parameter | Value | Significance |

| Melting Point (DSC) | 150-155 °C | Indicates the transition from solid to liquid phase. A sharp melting point is often indicative of high purity. |

| Onset of Decomposition (TGA) | > 250 °C | The temperature at which significant mass loss begins, indicating the upper limit of thermal stability under the experimental conditions. |

| Enthalpy of Fusion (DSC) | 25-30 kJ/mol | The energy required to melt the solid; can provide insights into the strength of the crystal lattice. |

3.1.2. Spectroscopic Analysis for Structural Integrity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the cyclopropyl ring. The characteristic upfield chemical shifts of the cyclopropyl protons (typically 0.2-1.0 ppm) are a key diagnostic feature.[17][18][19] Monitoring the NMR spectrum of a sample subjected to stress conditions (e.g., elevated temperature, acidic or basic media) can reveal any ring-opening or rearrangement reactions.

Experimental Protocol: Thermal Stability Assessment by DSC

-

Sample Preparation: Accurately weigh 3-5 mg of 4-Bromo-2-cyclopropylaniline into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the onset of any exothermic or endothermic events that may indicate decomposition.[15]

Experimental Protocol: Thermal Decomposition Analysis by TGA

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-cyclopropylaniline into a TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace and purge with an inert gas like nitrogen at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss.[13]

Computational Modeling

Quantum chemical calculations can provide invaluable insights into the thermodynamic stability of 4-Bromo-2-cyclopropylaniline at a molecular level. Methods like Density Functional Theory (DFT) can be used to:

-

Calculate Ring Strain Energy: Determine the energetic penalty associated with the three-membered ring.

-

Predict Bond Dissociation Energies: Estimate the energy required to break the C-C bonds of the cyclopropyl ring, providing a measure of its kinetic stability.

-

Model Reaction Pathways: Investigate the energy barriers for potential ring-opening reactions under various conditions.

Caption: Workflow for assessing the thermodynamic stability of 4-Bromo-2-cyclopropylaniline.

Potential Degradation Pathways

While the cyclopropyl group can enhance metabolic stability, it is not entirely inert. Potential degradation pathways for 4-Bromo-2-cyclopropylaniline that should be considered include:

-

Thermal Rearrangement: At elevated temperatures, cyclopropylimines can undergo thermal rearrangement.[20][21] While the aniline in the target molecule is not an imine, the potential for thermally induced ring-opening or rearrangement should not be dismissed, especially during high-temperature manufacturing processes.

-

Oxidative Ring Opening: In some biological systems, cyclopropyl groups, particularly when attached to amines, can undergo NADPH-dependent oxidation leading to ring-opened metabolites.[5] This can sometimes result in the formation of reactive metabolites.[5]

-

Acid/Base Instability: The stability of the cyclopropyl aniline may be pH-dependent. Strongly acidic or basic conditions could potentially catalyze ring-opening reactions. The basicity of the aniline nitrogen will be a key factor in its reactivity.[22]

Caption: Potential degradation pathways for 4-Bromo-2-cyclopropylaniline under various stress conditions.

Conclusion

The cyclopropyl group in 4-Bromo-2-cyclopropylaniline offers significant advantages in the design of novel therapeutics. However, a comprehensive understanding of its thermodynamic stability is crucial for successful drug development. The inherent ring strain of the cyclopropyl moiety, modulated by the electronic effects of the bromo and amino substituents on the aniline ring, dictates its overall stability profile. A rigorous assessment using a combination of thermal analysis techniques (DSC, TGA), spectroscopic methods (NMR), and computational modeling is essential to characterize its stability and predict potential degradation pathways. This knowledge enables researchers and drug development professionals to harness the full potential of this valuable structural motif while mitigating risks associated with its potential instability.

References

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

-

Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International, 42(1), 1-69. [Link]

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]

-

Couty, F., Evano, G., & Prime, M. (2005). The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations. The Journal of Organic Chemistry, 70(17), 6784-6794. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journal of Organic Chemistry. [Link]

-

Fuchs, R., & Bloomfield, J. J. (1961). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry, 26(12), 5075-5077. [Link]

-

Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 26-33. [Link]

-

Stevens, R. V., Ellis, M. C., & Wentland, M. P. (1971). Thermal rearrangement of cyclopropylimines. III. Total synthesis of pyridine alkaloids. Journal of the American Chemical Society, 93(25), 6637-6643. [Link]

-

Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Organic Chemistry Frontiers. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

-

TGA thermogram of PA, P-2-HA, PA-co-2-HA80, PA-co-2-HA60, PA-co-2-HA40, PA-co-2-HA20. ResearchGate. [Link]

-

West, M. S., et al. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ChemRxiv. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. [Link]

-

Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. (2015, May 7). PubMed. [Link]

-

TGA thermogram of PA, P-2-HA, PA-co-2-HA80, PA-co-2-HA60, PA-co-2-HA40, PA-co-2-HA20. ResearchGate. [Link]

-

Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. (2020). PMC. [Link]

-

Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics. [Link]

-

Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Science Community Association. [Link]

-

Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation. (2001, September 17). PubMed. [Link]

-

Fisher, L. A., & Fox, J. M. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474-8478. [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.net. [Link]

-

Calculated transition states for cyclopropane ring-opening and their relative energies. ResearchGate. [Link]

-

STABILITY OF CYCLOALKANES. Gyan Sanchay. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. [Link]

-

Thermal reorganisations of some cyclopropylidene-cycloalkanes. The unique character of the biscycloproplidene–methylenespiropentane system. (1971). Journal of the Chemical Society D: Chemical Communications, (21), 1334. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Quercus. [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. [Link]

-

Computational Study of Cyclopropanation Reactions with Halodiazoacetates. (2010, March 10). The Journal of Organic Chemistry. [Link]

-

Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. (2022). PMC. [Link]

-

cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of... Doc Brown's Chemistry. [Link]

-

CYCLOPROPANE RING STRAIN. University of Wisconsin-Platteville. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

-

Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. [Link]

-

Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]

-

Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. (1986). Journal of the American Chemical Society. [Link]

-

N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. (2019, March 26). Environmental Science: Processes & Impacts. [Link]

-

Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Organic Chemistry Portal. [Link]

-

Acid and base strength variations: rationalization for cyclic amine bases and acidic aqua cations. (2021, December 14). PubMed. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. quercus.be [quercus.be]

- 17. researchgate.net [researchgate.net]

- 18. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scilit.com [scilit.com]

- 22. Acid and base strength variations: rationalization for cyclic amine bases and acidic aqua cations - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Pharmacophore: Electronic Properties and Synthetic Utility of 4-Bromo-2-cyclopropylaniline in Drug Design

Introduction: The Strategic Value of 4-Bromo-2-cyclopropylaniline

In the landscape of modern medicinal chemistry, the selection of precise structural building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-Bromo-2-cyclopropylaniline (CAS: 1353854-39-3) [1] has emerged as a highly specialized intermediate. It elegantly combines the hydrogen-bonding capability of an aniline core, the synthetic versatility of a para-bromo substituent, and the unique stereoelectronic profile of an ortho-cyclopropyl group.

This technical guide dissects the electronic properties of this molecule and provides field-proven methodologies for leveraging it in advanced drug design, particularly in the development of oncology therapeutics.

The Stereoelectronic Dichotomy of the Cyclopropyl Group

Unlike standard aliphatic chains, the cyclopropyl ring possesses "bent" bonds constructed from Walsh orbitals. These orbitals exhibit enhanced p-character, allowing the cyclopropyl moiety to enter into direct conjugation with the adjacent

This creates a unique electronic dichotomy:

-

Resonance Electron-Donating Group (EDG): Through hyperconjugative overlap with the aromatic

-system, the cyclopropyl group donates electron density, stabilizing electron-deficient centers more effectively than a methyl or isopropyl group[4][5]. -

Inductive Electron-Withdrawing Group (EWG): Because the C-C bonds of the cyclopropyl ring have higher s-character (approaching

hybridization), the group exerts a mild inductive electron-withdrawing effect[6].

When positioned ortho to the aniline amine (as in 4-Bromo-2-cyclopropylaniline), this dichotomy fine-tunes the basicity (

Quantitative Comparison of Substituent Effects

The following table summarizes the quantitative electronic and steric parameters that dictate why cyclopropyl is often favored over traditional alkyl groups in lead optimization[5][6].

| Substituent Group | Hammett | Hammett | Steric A-Value (kcal/mol) | CYP450 Metabolic Stability |

| Methyl (-CH3) | -0.17 | -0.04 | 1.70 | Low (Prone to oxidation) |

| Isopropyl (-CH(CH3)2) | -0.15 | -0.05 | 2.15 | Moderate |

| tert-Butyl (-C(CH3)3) | -0.20 | -0.07 | >4.50 | High |

| Cyclopropyl (-cPr) | -0.21 | +0.01 | ~0.64 - 1.50 | Very High (Resistant) |

Application in Oncology: A2a/A2b Receptor Antagonists

In cancer immunotherapy, the adenosine

The structural logic is highly specific:

-

Conformational Restriction: The ortho-cyclopropyl group locks the aniline into a bioactive conformation, allowing it to bind entropically favorably within the lipophilic pockets of the adenosine receptors[2].

-

Synthetic Elongation: The para-bromo group provides a highly reactive handle for palladium-catalyzed cross-coupling, allowing chemists to elongate the pharmacophore deep into the receptor's binding cleft without inducing steric clash at the ortho position[7].

Logical mapping of 4-Bromo-2-cyclopropylaniline structural features to drug design outcomes.

Self-Validating Experimental Methodologies

To harness the properties of 4-Bromo-2-cyclopropylaniline, researchers must employ rigorous, self-validating protocols. Below are the foundational workflows for computational profiling and synthetic derivatization.

Protocol 1: Computational Profiling of Electronic Effects (DFT)

Understanding the exact electron density distribution is required before initiating synthesis. This protocol uses Density Functional Theory (DFT) to map the electrostatic potential.

-

Initial Geometry Building: Construct the 3D model of 4-Bromo-2-cyclopropylaniline using a molecular builder (e.g., GaussView). Ensure the cyclopropyl ring is positioned to allow Walsh orbital overlap with the aromatic

-system. -

Basis Set Selection: Select the M06-2X functional with a 6-311++G(d,p) basis set. Causality: The M06-2X functional accurately captures non-covalent interactions and hyperconjugative effects critical to the cyclopropyl group[6].

-

Geometry Optimization: Run the optimization algorithm until energy convergence criteria are met (

Hartree). -

Self-Validation (Frequency Calculation): Immediately perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically validates that the structure is a true energetic minimum, not a transition state saddle point.

-

Electrostatic Potential (ESP) Mapping: Generate the ESP surface to visualize the electron-rich nature of the ortho-position and the electrophilic susceptibility of the C-Br bond.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 4-bromo position is primed for carbon-carbon bond formation. This protocol details the coupling of 4-Bromo-2-cyclopropylaniline with an aryl boronic acid.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2-cyclopropylaniline (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Catalyst & Base Addition: Add

(2.0 eq) as the base and -

Atmospheric Control: Seal the flask and perform three cycles of vacuum/Argon backfilling. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

-